1-(Dichloromethyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
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Overview
Description
1-(Dichloromethyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a chemical compound characterized by the presence of both dichloromethyl and hexafluoropropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the reaction of a suitable benzene derivative with dichloromethyl and hexafluoropropoxy reagents under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where a benzene ring is alkylated with dichloromethyl and hexafluoropropoxy groups in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl or hexafluoropropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce methyl-substituted derivatives.
Scientific Research Applications
1-(Dichloromethyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its unique chemical properties make it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The dichloromethyl and hexafluoropropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties.
1,1,2,3,3,3-Hexafluoropropyl dichloromethylether: Another compound with both dichloromethyl and hexafluoropropyl groups.
Uniqueness
1-(Dichloromethyl)-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the specific combination of dichloromethyl and hexafluoropropoxy groups attached to a benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(dichloromethyl)-3-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F6O/c11-7(12)5-2-1-3-6(4-5)19-10(17,18)8(13)9(14,15)16/h1-4,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZLLVXKNIEWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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